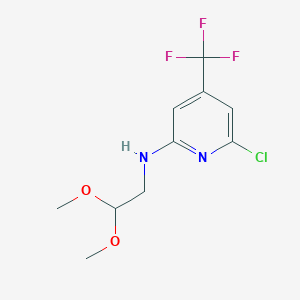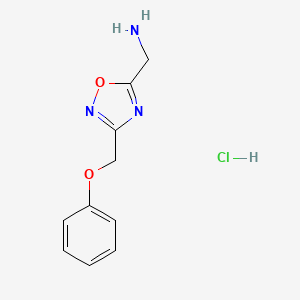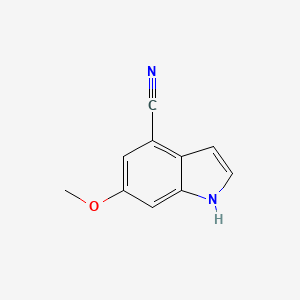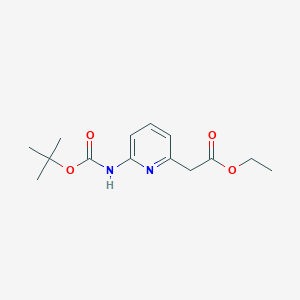
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine, also known as 6-Cl-DME-TFP, is an organic compound used in various scientific research applications. It is a highly effective reagent used in a variety of organic syntheses and is known for its high selectivity and reactivity. 6-Cl-DME-TFP has also been used in various biochemical and physiological studies due to its ability to interact with various biological molecules.
Scientific Research Applications
Synthesis and Structural Analysis : This compound has been used in the synthesis of novel chemical structures. For example, its reactions with other chemicals like pyridine can lead to the formation of unique bicyclic structures, as demonstrated in a study by Kober et al. (1997) which investigated the formation of tin-nitrogen containing bicyclo[3.1.1]heptane structures (Kober, Nöth, & Storch, 1997).
Chemical Reactions and Mechanisms : Research has focused on the chemical behavior of this compound under various conditions. For instance, Dunn (1999) explored how the trifluoromethyl group in 2-chloro(trifluoromethyl)pyridines affects their reactivity with secondary cyclic amines and ammonia, leading to insights into the nucleophilic displacement mechanisms (Dunn, 1999).
Material Science Applications : In material science, this compound has contributed to the development of new materials. Chung and Hsiao (2008) synthesized novel fluorinated polyimides using a similar trifluoromethyl-substituted compound, demonstrating its utility in creating materials with specific properties like low moisture absorption and low dielectric constants (Chung & Hsiao, 2008).
Catalysis and Chemical Synthesis : The compound's derivatives have been used as catalysts in chemical synthesis. Yamaguchi et al. (2004) used related chloropyridine N-oxides in the catalysis of alkane oxidation under light irradiation, highlighting the potential of these compounds in photochemical applications (Yamaguchi, Kumano, Masui, & Yamagishi, 2004).
Spectroscopic and Structural Studies : Its use extends to spectroscopic and structural studies, as seen in the work of Lu et al. (1998), who synthesized and characterized a copper(II) complex with a coordinated ligand similar to 6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine (Lu, Duan, You, Zhou, & Mak, 1998).
properties
IUPAC Name |
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O2/c1-17-9(18-2)5-15-8-4-6(10(12,13)14)3-7(11)16-8/h3-4,9H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHGLXUEEYBIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=CC(=C1)C(F)(F)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163717 | |
| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1208081-17-7 | |
| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)


![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)


![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)





